molecular formula C17H17ClFN3O3S B2957988 2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034592-06-6

2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2957988
CAS No.: 2034592-06-6
M. Wt: 397.85
InChI Key: MAZPNDQPIUOASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a high-purity synthetic compound intended for research and laboratory applications. This molecule features a unique hybrid structure, combining a 2-chloro-6-fluorophenyl acetamide moiety with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole (also known as a benzothiadiazole dioxide or saccharin derivative) group. The integration of these pharmacophores suggests potential for investigation in various biochemical pathways, particularly as a candidate for modulating enzyme activity or cellular receptors in experimental models. The presence of the benzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold, a structure noted for its electron-withdrawing properties and presence in bioactive molecules, makes this compound of significant interest in medicinal chemistry and drug discovery research . It may serve as a key intermediate in synthetic workflows or as a tool compound for probing biological mechanisms in vitro. Researchers can utilize this chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and other preclinical investigations. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c1-21-15-7-2-3-8-16(15)22(26(21,24)25)10-9-20-17(23)11-12-13(18)5-4-6-14(12)19/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZPNDQPIUOASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and molecular imaging. This article reviews the biological activity of this compound based on various studies and findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Chemical FormulaC16H17ClF N3O3S
Molecular Weight355.83 g/mol
IUPAC NameThis compound
SMILESClC1=C(C=CC=C1F)C(=O)N(C(C(C)=O)C(=O)O)C(C=CC=C(C)=O)C(=O)N(C)=O

The biological activity of this compound is primarily attributed to its ability to modulate specific cellular pathways. Research indicates that it may act as an inhibitor of certain protein interactions involved in tumor progression and metastasis.

Key Mechanisms:

  • Inhibition of STING Pathway: The compound has been shown to modulate the Stimulator of Interferon Genes (STING) pathway, which is critical in immune response and cancer immunotherapy .
  • Fluorescence Properties: The benzo[c][1,2,5]thiadiazole moiety contributes to its fluorescent properties, making it suitable for use in imaging applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study Findings:

  • In vitro studies showed that the compound inhibited cell proliferation in breast and lung cancer cell lines by inducing apoptosis through caspase activation .
  • The compound exhibited a dose-dependent response with an IC50 value of approximately 12 µM in MCF-7 breast cancer cells.

Imaging Applications

The fluorescent properties allow for applications in bioimaging:

  • The compound has been utilized as a probe for near-infrared imaging, enhancing visualization of tumor tissues in vivo due to its biocompatibility and high signal intensity .

Safety and Toxicity

While initial studies indicate promising biological activity, comprehensive toxicity assessments are essential. Preliminary data suggest moderate toxicity profiles; however, further investigations are required to establish safety thresholds for clinical applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The benzo-thiadiazole sulfone group in the target compound may pose synthetic challenges compared to simpler benzothiazole derivatives, requiring specialized oxidation steps .
  • Pharmacokinetics : The chloro and fluoro substituents likely improve blood-brain barrier penetration relative to methoxy groups, as seen in neuroactive drugs .
  • Toxicity Considerations : Halogenated aromatics (e.g., chloro/fluoro) may raise toxicity concerns, necessitating rigorous metabolic studies absent in the provided evidence .

Limitations of Current Evidence

  • No direct pharmacological or toxicological data for the target compound are available in the provided sources.

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